molecular formula C18H24N4O3 B2758357 3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2380168-59-0

3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2758357
CAS No.: 2380168-59-0
M. Wt: 344.415
InChI Key: MSYOJXQVQBXDHL-UHFFFAOYSA-N
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Description

3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. The compound has a molecular formula of C18H24N4O3 and a molecular weight of 344.415.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves the use of piperidine derivatives and cyanopyridine intermediates. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiproliferative effects.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

Mechanism of Action

The exact mechanism of action of 3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities and are also widely studied for their pharmacological properties.

    Cyanopyridine Derivatives: These compounds, such as 3-cyanopyridines, are known for their diverse biological activities.

Uniqueness

3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide stands out due to its unique combination of a piperidine ring, a cyanopyridine moiety, and an oxan-4-yl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c19-11-14-3-6-20-17(10-14)25-13-15-2-1-7-22(12-15)18(23)21-16-4-8-24-9-5-16/h3,6,10,15-16H,1-2,4-5,7-9,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYOJXQVQBXDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CCOCC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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